molecular formula C12H12N6O3 B2663287 N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide CAS No. 2034508-63-7

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide

Cat. No.: B2663287
CAS No.: 2034508-63-7
M. Wt: 288.267
InChI Key: BZAIEGVXXRUJNF-UHFFFAOYSA-N
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Description

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C12H12N6O3 and its molecular weight is 288.267. The purity is usually 95%.
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Scientific Research Applications

DNA Recognition and Gene Expression Modulation

N-Methyl imidazole (Im) and N-methyl pyrrole (Py)-containing polyamides, including compounds similar to the requested chemical, have been explored for their ability to bind specifically to DNA sequences within the minor groove. This binding is aimed at controlling gene expression, a critical factor in treating diseases such as cancer. Polyamides are designed to target specific DNA sequences, thereby influencing gene activity in a precise manner. The synthesis and biophysical characteristics of polyamides containing the pyrrole(H) moiety, for example, have been studied to understand their DNA-binding preferences and potential as medicinal agents (Chavda et al., 2010).

Enhancing Cellular Uptake for Therapeutic Applications

Modifications to pyrrole-imidazole (Py-Im) polyamides, similar in structure to the chemical , have been investigated to enhance their cellular uptake and biological activity. This is crucial for their application as molecular probes or therapeutic agents. Introducing specific modifications, such as aryl groups, has been shown to significantly potentiate the biological effects of these compounds by enhancing nuclear uptake, indicating a promising approach for increasing the intracellular concentration of Py-Im polyamides for various applications, including gene regulation and cancer therapy (Meier et al., 2012).

Pharmacokinetic Studies

The pharmacokinetics of Py-Im polyamides, closely related to the specified compound, have been investigated using advanced analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). These studies are essential for understanding the distribution, metabolism, and excretion of these compounds, which is vital for their development as therapeutic agents. A validated method for quantifying Py-Im polyamide in rat plasma has facilitated the exploration of their pharmacokinetics following intravenous administration, contributing to the optimization of their therapeutic profiles (Nagashima et al., 2009).

Properties

IUPAC Name

N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-oxo-1,3-dihydroimidazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6O3/c1-18-4-2-3-8(18)10-16-9(21-17-10)6-13-11(19)7-5-14-12(20)15-7/h2-5H,6H2,1H3,(H,13,19)(H2,14,15,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZAIEGVXXRUJNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CNC(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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